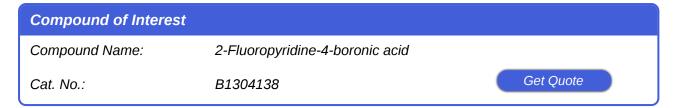


# An In-depth Technical Guide to 2-Fluoropyridine-4-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Fluoropyridine-4-boronic acid**, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and material science.

### **Core Chemical Properties**

**2-Fluoropyridine-4-boronic acid** is an organoboron compound valued for its utility in cross-coupling reactions. The presence of a fluorine atom on the pyridine ring enhances its electronic properties, influencing reactivity and selectivity in various chemical transformations.

Data Summary: Chemical Identifiers and Properties



Identifier	Value	Source(s)
Molecular Formula	C5H5BFNO2	[1][2][3][4]
Molecular Weight	140.91 g/mol	[1][2][3]
CAS Number	401815-98-3	[1][3][4]
IUPAC Name	(2-fluoropyridin-4-yl)boronic acid	[4]
Appearance	White to pale cream or pale yellow powder	[4]
Purity	Typically ≥94.0% - 97%	[4][5]

### **Experimental Protocols**

Detailed methodologies for the synthesis and application of **2-Fluoropyridine-4-boronic acid** are crucial for its effective utilization in research and development.

#### 2.1. Synthesis of 2-Fluoropyridine-4-boronic acid

A common synthetic route involves the borylation of 4-bromo-2-fluoropyridine.[6]

Materials and Reagents:

- 4-bromo-2-fluoropyridine
- Triisopropyl borate
- n-Butyllithium (2.5 M in hexane)
- · Anhydrous Toluene
- Anhydrous Tetrahydrofuran (THF)
- 3N Hydrochloric acid (HCI)
- Ethyl acetate (EtOAc)



- Water
- Brine
- Anhydrous Magnesium Sulfate (MgSO4)

#### Procedure:

- Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF.
- Cool the reaction mixture to -78 °C.
- Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
- Gradually warm the reaction to -20 °C over a period of 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.
- Once the starting material is consumed, acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.
- Perform a liquid-liquid extraction with ethyl acetate and water.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield **2-Fluoropyridine-4-boronic acid** as a white solid.[6]





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#### Synthesis workflow for **2-Fluoropyridine-4-boronic acid**.

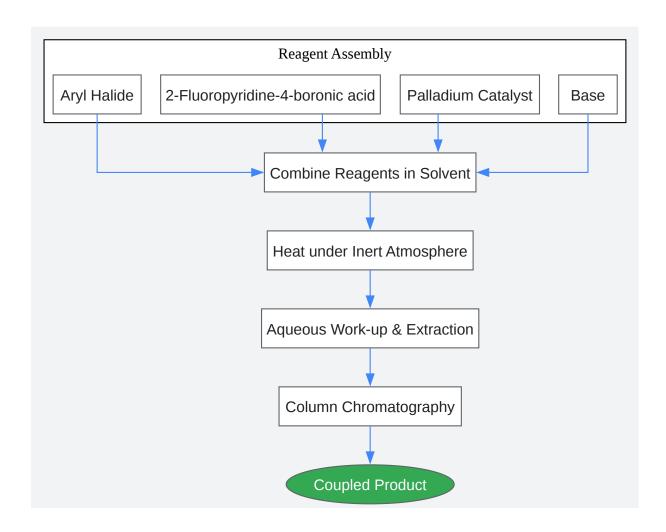
#### 2.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

**2-Fluoropyridine-4-boronic acid** is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds. [7][8]

#### General Protocol:

- To a reaction vessel, add the aryl halide (1.0 eq), **2-Fluoropyridine-4-boronic acid** (1.2-1.5 eq), and a base (e.g., potassium carbonate, 2.0 eq).[8]
- Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a suitable solvent (e.g., 1,4-dioxane and water).[8]
- Purge the mixture with an inert gas (e.g., nitrogen or argon).
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]
- After cooling to room temperature, quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).[8]
- Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.
- Purify the crude product by column chromatography to obtain the desired coupled product.





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General workflow for a Suzuki-Miyaura coupling reaction.

## **Key Applications in Research and Development**

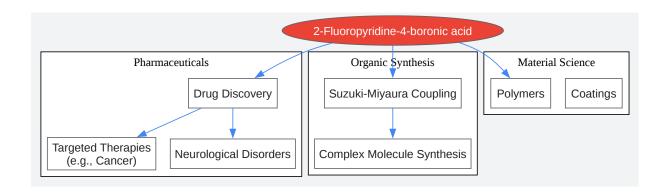
The unique structural and electronic properties of **2-Fluoropyridine-4-boronic acid** make it a valuable tool in several scientific disciplines.[7]

 Pharmaceutical Development: It serves as a critical building block in the synthesis of complex pharmaceutical compounds.[7] The incorporation of the 2-fluoropyridine moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug



candidates.[9] It is particularly noted for its use in developing drugs for neurological disorders and in cancer research.[7]

- Organic Synthesis: Its primary application is in palladium-catalyzed Suzuki-Miyaura crosscoupling reactions, which are fundamental for creating complex organic molecules and biaryl structures efficiently.[7][8]
- Material Science: The compound is also utilized in the creation of advanced materials, such as polymers and coatings, where its specific chemical properties are advantageous.



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